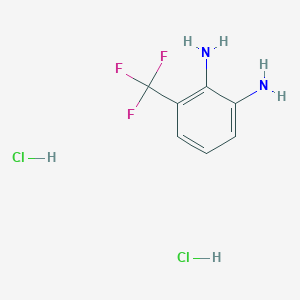

3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride

Description

Properties

IUPAC Name |

3-(trifluoromethyl)benzene-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)4-2-1-3-5(11)6(4)12;;/h1-3H,11-12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZYJOLALAMWPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)N)C(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Nitration

- The synthesis often starts from ortho-fluoro benzotrifluoride or related trifluoromethyl-substituted benzenes.

- Nitration is performed under controlled conditions (0°C to 150°C) using a mixture of sulfuric acid and nitric acid to yield 3-trifluoromethyl-4-fluoronitrobenzene with high regioselectivity.

- The nitration reaction is carefully controlled by slow addition of nitrating mixture to maintain temperature between 10°C to 20°C to avoid side reactions and over-nitration.

- Typical yield: ~82% with purity around 97.7% (GC analysis).

Reduction of Nitro to Amine

- The nitro compound is reduced to the corresponding amine using a metal-acid combination , commonly iron powder and ammonium chloride in aqueous media.

- Reduction is carried out under reflux conditions, slowly adding the nitro compound to the heated mixture.

- The reaction yields 3-trifluoromethyl-4-fluoroaniline with purity exceeding 99% and yields surpassing 100% (accounting for water content).

- Catalytic hydrogenation alternatives include palladium on carbon or metallic nickel catalysts.

Bromination (Optional Intermediate Step)

- In some synthetic routes, bromination of the aniline intermediate at low temperatures (0°C to 60°C) with bromine in acetic acid yields 2-bromo-4-fluoro-5-trifluoromethylaniline .

- This step is useful for further functionalization or ring transformations.

- Yield typically around 85%, purity about 93.35%.

Diazotization and Amination

- The amino group can be converted via diazotization using sodium nitrite under acidic conditions (hypophosphorous acid and sodium nitrite at 0-5°C).

- This step facilitates replacement or modification of substituents on the aromatic ring.

- Controlled pH adjustment and temperature maintenance are critical to avoid side reactions.

Formation of 3-Trifluoromethyl-benzene-1,2-diamine

- The diamine is obtained by reduction of dinitro derivatives or by selective amination of nitro-substituted intermediates.

- The diamine is then converted to its dihydrochloride salt by treatment with hydrochloric acid, improving stability and crystallinity for isolation.

Data Table Summarizing Key Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1. Nitration | Electrophilic nitration | H2SO4 + HNO3, ortho-fluoro benzotrifluoride | 10-20 | 82 | 97.7 | Controlled addition to manage exotherm |

| 2. Reduction | Nitro to amine | Fe powder + NH4Cl, reflux in water | Reflux (~100) | >100 | 99.12 | Slow addition, aqueous medium |

| 3. Bromination | Aromatic bromination | Br2 in acetic acid | 10-20 | 85 | 93.35 | Temperature control critical |

| 4. Diazotization | Diazotization | NaNO2, HCl, hypophosphorous acid | 0-5 | - | - | For further functional group transformations |

| 5. Diamine formation | Reduction/amination | Various reductants and acid treatment | - | Variable | - | Followed by HCl treatment for dihydrochloride salt |

Research Findings and Notes

- The nitration step is crucial for regioselectivity, as trifluoromethyl groups are strongly electron-withdrawing, directing nitration to the meta position relative to CF3.

- Reduction using iron powder and ammonium chloride is preferred for cost-effectiveness and environmental reasons compared to catalytic hydrogenation.

- The dihydrochloride salt form of the diamine improves handling and storage due to increased stability and crystalline nature.

- Alternative synthetic routes involving Grignard reagents and ketene intermediates are reported for related trifluoromethyl compounds but are less common for the diamine itself.

- The preparation methods emphasize temperature control, slow reagent addition, and purification steps (e.g., solvent extraction, drying agents) to achieve high purity suitable for pharmaceutical or agrochemical applications.

Chemical Reactions Analysis

3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Further reduction can lead to the formation of more reduced amines.

Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride.

Major Products: The major products depend on the specific reaction conditions but can include various substituted benzene derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C7H7F3N2·2HCl

- Molecular Weight : 249.06 g/mol

- Appearance : Off-white solid

- Purity : Typically around 97%

The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, making this compound valuable in drug design and synthesis.

Pharmaceutical Development

3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride is utilized as an intermediate in the synthesis of various biologically active compounds. Its ability to modify the biological activity of pharmaceuticals is particularly significant due to the trifluoromethyl group, which can enhance metabolic stability and bioavailability.

- Case Study : In early-stage drug synthesis, this compound can undergo selective reactions to introduce the trifluoromethyl group into target molecules, improving their therapeutic efficacy.

Material Science

In material science, this compound serves as a precursor for developing advanced materials such as polymers and coatings that exhibit enhanced durability against harsh environmental conditions.

- Applications :

- Aerospace components requiring high resistance to degradation.

- Automotive parts benefiting from improved longevity.

Analytical Chemistry

Analytical chemists employ this compound in developing new analytical methods for detecting specific chemical species within complex mixtures. This includes synthesizing reagents that selectively react with target analytes, yielding measurable signals crucial for environmental monitoring and clinical diagnostics.

| Application Area | Specific Use Cases |

|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis |

| Material Science | Precursor for durable polymers and coatings |

| Analytical Chemistry | Development of sensitive detection methods |

Biochemical Probing

In biochemistry, this compound acts as a building block for synthesizing fluorescent probes or affinity labels that bind to specific sites on proteins or nucleic acids. This functionality aids researchers in studying biomolecular interactions and enzyme mechanisms.

Environmental Science

Environmental scientists utilize this compound to develop sensors and assays for monitoring pollutants. The ability to create reagents that yield detectable signals correlating with contaminant levels is vital for assessing environmental health.

Catalysis

This compound is explored as a ligand in catalysis, facilitating various chemical reactions including asymmetric synthesis. This application is essential for producing enantiomerically pure pharmaceuticals efficiently.

Mechanism of Action

The mechanism of action of 3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride involves its interaction with various molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in enzymes and receptors. The amino groups can form hydrogen bonds with active site residues, modulating the activity of the target proteins .

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The following table summarizes key structural and functional differences between 3-trifluoromethyl-benzene-1,2-diamine dihydrochloride and analogous compounds:

Electronic and Reactivity Profiles

Electron-Withdrawing Groups (-CF₃, -F, -Cl) :

- The -CF₃ group in this compound significantly reduces electron density at the aromatic ring, making the amine groups less nucleophilic compared to unsubstituted benzene-1,2-diamine dihydrochloride. This property is advantageous in reactions requiring controlled reactivity, such as selective cross-coupling or cyclization .

- In contrast, the -F substituent (smaller and less electron-withdrawing than -CF₃) in 3-fluoro-benzene-1,2-diamine dihydrochloride allows moderate electronic modulation, balancing reactivity and solubility .

Electron-Donating Groups (-CH₃, -OCH₃) :

- N¹-Methylbenzene-1,2-diamine dihydrochloride exhibits increased nucleophilicity due to the methyl group’s inductive effects, making it prone to side reactions in electrophilic substitutions .

- 4-Methoxybenzene-1,2-diamine hydrochloride’s -OCH₃ group enhances solubility in aqueous systems but may sterically hinder reactions at the ortho-amine positions .

Research Findings and Industrial Relevance

- Synthetic Challenges : The steric bulk of -CF₃ in this compound complicates regioselective functionalization, often necessitating catalysts like palladium or copper for cross-coupling reactions .

- For example, benzene-1,2-diamine dihydrochloride is classified as hazardous under GHS guidelines, and similar precautions apply to fluorinated analogs .

- Market Availability : this compound is marketed by specialty suppliers like CymitQuimica for research, whereas simpler derivatives (e.g., 4-methoxy or 3-fluoro) are more widely available .

Biological Activity

Overview

3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride (C7H7F3N2·2HCl) is a specialized organic compound notable for its unique trifluoromethyl and amino group substitutions. This compound is primarily utilized in pharmaceutical and chemical research due to its potential biological activities and reactivity profiles. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable building block in drug synthesis and other applications.

Chemical Structure and Properties

- Molecular Formula : C7H7F3N2·2HCl

- Molecular Weight : 249.06 g/mol

- Appearance : Off-white solid

- Purity : Typically around 97%

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group increases the compound's ability to penetrate biological membranes, allowing it to modulate biochemical pathways effectively. The amino groups can form hydrogen bonds with active site residues, influencing the activity of target proteins.

Enzyme Interactions

The compound has been employed in studies investigating enzyme interactions. Its structure allows it to act as a probe in biochemical assays, facilitating the understanding of enzyme mechanisms and substrate specificity. Research indicates that compounds with similar structures often exhibit significant biological properties, including antimicrobial and anticancer activities .

Pharmaceutical Development

In pharmacology, this compound serves as an intermediate in synthesizing various biologically active molecules. The trifluoromethyl group is particularly beneficial for enhancing the bioavailability and metabolic stability of pharmaceuticals.

Comparative Biological Activity Data

To understand the potential biological activity of this compound, it is useful to compare it with related compounds. The following table summarizes key features and activities of structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects | Reported Biological Activity |

|---|---|---|---|

| 3-(Trifluoromethyl)benzene-1,2-diol | Hydroxyl groups instead of amines | Different reactivity due to hydroxyls | Moderate antibacterial activity reported |

| 4-(Trifluoromethyl)aniline | Para-substituted aniline | Different substitution pattern affects properties | Antimicrobial activity noted |

| 3-(Trifluoromethyl)benzene-1,4-diamine | Two amines at different positions | Unique reactivity profile compared to ortho-substituted analogs | Significant anticancer properties observed |

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of various amine-containing compounds on specific enzymes related to cancer progression. While direct data on this compound was limited, similar compounds demonstrated significant inhibition of lysyl oxidase (LOX), an enzyme implicated in tumor metastasis. The presence of the trifluoromethyl group was found to enhance binding affinity .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of benzene derivatives. Compounds structurally related to this compound showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Although specific results for this compound were not detailed, the trends suggest potential efficacy in antimicrobial applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-trifluoromethyl-benzene-1,2-diamine dihydrochloride, and how can intermediates be characterized?

- Methodological Answer : Start with nitration of 3-trifluoromethylbenzene followed by reduction using hydrogenation (e.g., Pd/C catalyst) to yield the diamine. Acidic workup (e.g., HCl) forms the dihydrochloride salt. Characterize intermediates via -NMR (for amine protons), -NMR (to confirm CF group integrity), and mass spectrometry. Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acidic mobile phase) .

Q. How should researchers handle safety risks associated with this compound during laboratory use?

- Methodological Answer : Use fume hoods for weighing and handling due to potential respiratory hazards. Wear nitrile gloves, lab coats, and safety goggles. Store in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent oxidation. In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation. Validate compatibility with solvents (e.g., DMSO, THF) using stability studies under controlled conditions .

Q. What analytical techniques are critical for verifying the purity and structural integrity of this compound?

- Methodological Answer : Combine elemental analysis (C, H, N, Cl) with spectroscopic methods:

- NMR : -NMR to confirm aromatic ring substitution patterns and CF position.

- HPLC-MS : Reverse-phase chromatography (0.1% TFA in water/acetonitrile) coupled with ESI-MS to detect impurities (<0.5% threshold).

- XRD : Single-crystal X-ray diffraction for absolute configuration confirmation, if crystallizable .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound with high yield and minimal byproducts?

- Methodological Answer : Use density functional theory (DFT) to model reaction pathways (e.g., nitration regioselectivity) and identify transition states. Pair with statistical experimental design (e.g., Box-Behnken) to screen variables (temperature, catalyst loading, solvent ratio). Validate predictions via small-scale experiments and refine using response surface methodology (RSM) .

Q. What strategies resolve contradictions in reported reactivity data for trifluoromethyl-substituted diamines?

- Methodological Answer : Cross-validate experimental conditions (e.g., solvent polarity, pH) using kinetic studies. For example, conflicting nucleophilicity data may arise from solvent effects—compare reactions in DMF vs. THF. Employ in-situ IR spectroscopy to track intermediate formation and reconcile discrepancies with computational mechanistic studies (e.g., Hammett plots) .

Q. How can membrane technologies improve purification of this compound from complex reaction mixtures?

- Methodological Answer : Utilize nanofiltration (NF) membranes with a 200–300 Da molecular weight cutoff to separate the dihydrochloride salt (MW ~250–300) from smaller byproducts (e.g., unreacted amines). Optimize transmembrane pressure (3–5 bar) and pH (acidic conditions to maintain solubility). Validate purity via LC-MS and compare with traditional column chromatography .

Q. What role does the CF group play in modulating electronic properties for downstream applications (e.g., coordination chemistry or polymer synthesis)?

- Methodological Answer : Perform cyclic voltammetry to assess electron-withdrawing effects on redox potentials. Compare with non-fluorinated analogs. Use DFT to calculate Hammett σ parameters and correlate with ligand binding constants (e.g., in Pd complexes). Experimental validation via UV-Vis spectroscopy (charge-transfer transitions) .

Data-Driven Research Considerations

Q. How to design a robust stability study for this compound under varying environmental conditions?

- Methodological Answer : Apply ICH Q1A guidelines:

- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and light (UV, 1.2 million lux-hours).

- Analytical endpoints : Monitor decomposition via HPLC peak area (degradants >0.1%) and color changes. Use Arrhenius kinetics to predict shelf life at 25°C .

Q. What statistical approaches are effective in analyzing batch-to-batch variability during scale-up?

- Methodological Answer : Implement multivariate analysis (e.g., PCA) on process parameters (reaction time, stirring rate) and quality attributes (purity, yield). Use control charts (e.g., Shewhart) to detect outliers. For root-cause analysis, apply design of experiments (DoE) to isolate critical factors (e.g., catalyst purity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.